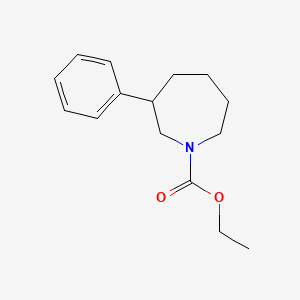

Ethyl 3-phenylazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-phenylazepane-1-carboxylate, also known as PEA, is a chemical compound that has been widely used in scientific research for its unique properties. PEA is a cyclic amine that is structurally similar to other psychoactive compounds such as amphetamines and cathinones. However, PEA does not have the same stimulant effects as these compounds and is instead thought to have a range of other interesting properties.

Scientific Research Applications

Synthetic Applications in Chemistry

Ethyl 3-phenylazepane-1-carboxylate has been explored in synthetic chemistry for constructing complex molecules. For example, it serves as a key intermediate in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation reactions, showcasing its utility in creating diverse molecular architectures with significant regioselectivity and diastereoselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). Additionally, its conformational analysis via 1H NMR spectroscopy has been instrumental in understanding the structure-activity relationships of compounds, such as its tropane analogue, providing valuable insights into their chemical behavior (A. Casy, J. Coates, 1974).

Mechanistic Insights and Method Development

The compound has also been a subject of studies aiming to elucidate mechanisms of reaction. For instance, the study of amide formation by carbodiimide in aqueous media utilized derivatives to understand the intricacies of bioconjugation reactions, contributing to the development of more efficient synthetic methods (N. Nakajima, Y. Ikada, 1995). Moreover, its photolytic behavior has led to discoveries regarding radical pairs and Marcus electron transfer, further expanding the theoretical and practical knowledge in photochemistry (Dayal P. DeCosta, J. Pincock, 1993).

Applications in Materials Science and Enzymatic Studies

In materials science, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related derivative, was oligomerized using enzymatic catalysts, illustrating the potential of using such compounds in the development of new polymeric materials (Yan Pang, H. Ritter, Monir Tabatabai, 2003). This approach highlights the intersection between organic chemistry and materials science, paving the way for innovative applications. Additionally, the compound has been implicated in studies focusing on the enzymatic resolution and esterification processes, indicating its versatility in facilitating the synthesis of enantioselective compounds and providing a foundation for the development of more effective enzymatic reactions (Małgorzata Zysk, A. Żądło, A. Brodzka, Catalina Wiśniewska, R. Ostaszewski, 2014).

properties

IUPAC Name |

ethyl 3-phenylazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)16-11-7-6-10-14(12-16)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLPCCHOPWNZHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC(C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-phenylazepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)